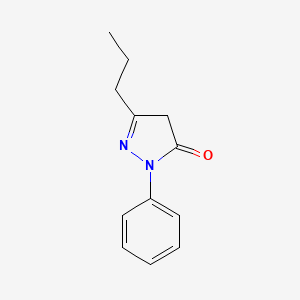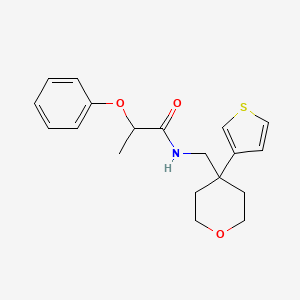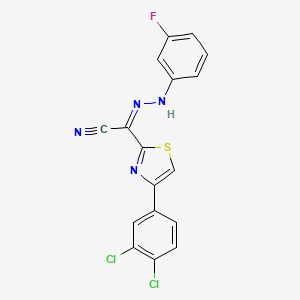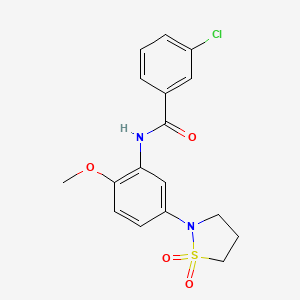![molecular formula C16H14Cl2N2O B2886695 2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol CAS No. 610760-00-4](/img/structure/B2886695.png)
2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of dichlorophenyl compounds. Dichlorophenyl compounds are often used in the synthesis of pharmaceuticals and pesticides . For example, Propiconazole is a pesticide that contains a 2,4-dichlorophenyl moiety . Another compound, (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol, has a molecular weight of 244.08 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques and X-ray crystallography. For example, a related compound, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine, was synthesized and its structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. For example, 2,4-Dichlorophenyl isocyanate can be used in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 2,4-Dichlorobenzyl alcohol has a melting point of 57 to 60 °C and a boiling point of 150 °C .Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities : A study on the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities revealed significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The compounds demonstrated potent in vitro antibacterial and antifungal activities, and molecular docking studies suggested their potential to help overcome microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Electronic Structure and Docking Analysis : Another research focused on pyrazole derivatives, highlighting their electronic structure, physicochemical properties, and the potential as anti-cancer agents through docking analysis. The study provided insights into the compounds' photo sensitizing capabilities and their significant first hyperpolarizabilities, suggesting applications in photo voltaic systems and as potential inhibitors against human microsomal prostaglandin E synthase 1 (Thomas et al., 2019).
Structural Characterization and Isostructurality : Further research involved the synthesis and structural characterization of isostructural thiazoles with pyrazoline entities. The study provided detailed insights into the compounds' crystalline structures, showcasing their planarity and molecular conformations, which are critical for understanding their interaction mechanisms and potential applications in various scientific fields (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins involved in the life cycle of certain parasites, such as trypanosoma cruzi . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Molecular docking and dynamics simulations suggest that similar compounds can interact with the active site of certain receptors, forming stable complexes . This interaction could potentially alter the function of the target, leading to changes in cellular processes.
Pharmacokinetics
Predictive pharmacokinetics suggest that similar compounds may have an alignment between permeability and hepatic clearance, although they may present low metabolic stability . These properties could impact the compound’s bioavailability and overall effectiveness.
Result of Action
In vitro tests of similar compounds have shown effectiveness against certain forms of parasites . The compound’s interaction with its targets could potentially lead to changes in cellular processes, which could manifest as observable effects at the molecular and cellular levels.
Safety and Hazards
Propiedades
IUPAC Name |
2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-9-2-5-16(21)12(6-9)15-8-14(19-20-15)11-4-3-10(17)7-13(11)18/h2-7,14,19,21H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLJHVNXMXSEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazolidin-2-one](/img/structure/B2886614.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide hydrochloride](/img/structure/B2886617.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)
![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide](/img/structure/B2886627.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)
![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)
![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)